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Rhodinyl isobutyrate - 138-23-8

Rhodinyl isobutyrate

Catalog Number: EVT-373969
CAS Number: 138-23-8
Molecular Formula: C14H26O2
Molecular Weight: 226.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rhodinyl isobutyrate, also known as fema 2983, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Rhodinyl isobutyrate is considered to be a practically insoluble (in water) and relatively neutral molecule. Rhodinyl isobutyrate has been primarily detected in urine. Within the cell, rhodinyl isobutyrate is primarily located in the membrane (predicted from logP) and cytoplasm.
Source and Classification

Rhodinyl isobutyrate is part of the broader class of compounds known as fatty alcohol esters, which are esters formed from fatty acids and alcohols. It is particularly associated with the flavor and fragrance industry due to its aromatic properties. The compound can be synthesized from natural sources or through chemical processes involving rhodinol, a terpene alcohol derived from rose oil or other essential oils.

Synthesis Analysis

The synthesis of rhodinyl isobutyrate typically involves esterification, where isobutyric acid reacts with rhodinol in the presence of an acid catalyst. Various methods can be employed for this reaction:

  1. Conventional Esterification:
    • Reactants: Isobutyric acid and rhodinol.
    • Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
    • Conditions: The reaction is usually conducted under reflux conditions to facilitate the removal of water formed during the reaction.
  2. Enzymatic Synthesis:
    • Utilizing immobilized lipases to catalyze the esterification process.
    • This method offers advantages such as milder reaction conditions and higher specificity, leading to fewer by-products.
    • Parameters such as temperature, enzyme concentration, and substrate molarity can significantly influence the yield.
  3. Solvent-Free Systems:
    • Recent studies have explored solvent-free conditions for synthesizing flavor esters using immobilized lipases, enhancing environmental sustainability .
Molecular Structure Analysis

Rhodinyl isobutyrate has a molecular formula of C14H26O2C_{14}H_{26}O_2 and a molecular weight of approximately 226.355 g/mol. The structure features:

  • A central carbon chain derived from rhodinol.
  • An isobutyrate group attached via an ester bond.
  • The stereochemistry may play a role in its olfactory properties.

The compound's structural formula can be represented as follows:

Rhodinyl Isobutyrate C14H26O2\text{Rhodinyl Isobutyrate }\text{C}_{14}\text{H}_{26}\text{O}_2

Structural Characteristics

  • Functional Groups: The presence of both alkene (from rhodinol) and ester functional groups contributes to its reactivity and aroma profile.
  • 3D Configuration: The spatial arrangement affects how the molecule interacts with olfactory receptors.
Chemical Reactions Analysis

Rhodinyl isobutyrate participates in various chemical reactions typical of esters:

  1. Hydrolysis: Under acidic or basic conditions, rhodinyl isobutyrate can undergo hydrolysis to yield rhodinol and isobutyric acid.
  2. Transesterification: It can react with other alcohols to form different esters, which can be utilized in flavor formulation.
  3. Oxidation: The presence of double bonds makes it susceptible to oxidation reactions.

These reactions are essential for modifying the compound's properties or for synthesizing derivatives with enhanced functionalities.

Mechanism of Action

The mechanism of action for rhodinyl isobutyrate primarily relates to its role as a fragrance compound. Upon application, it interacts with olfactory receptors in the nasal cavity, triggering sensory responses that contribute to its floral scent profile.

  • Binding Affinity: The specific interaction between the compound's functional groups and olfactory receptors determines its scent characteristics.
  • Aromatic Properties: Its structure allows it to evoke pleasant floral notes, making it suitable for perfumes and flavoring agents.
Physical and Chemical Properties Analysis

Key physical and chemical properties of rhodinyl isobutyrate include:

  • Appearance: Typically a colorless liquid.
  • Odor: Characteristic floral scent.
  • Boiling Point: Approximately 200 °C (varies based on purity).
  • Solubility: Soluble in organic solvents; limited solubility in water due to its hydrophobic nature.

These properties are crucial for its application in various formulations within the fragrance industry.

Applications

Rhodinyl isobutyrate finds extensive applications in:

  1. Fragrance Industry:
    • Used as a key ingredient in perfumes due to its pleasant aroma.
    • Enhances floral notes in various fragrance formulations.
  2. Flavoring Agent:
    • Incorporated into food products to impart floral flavors.
    • Commonly used in beverages, confections, and baked goods.
  3. Cosmetics:
    • Utilized in lotions, creams, and other cosmetic products for scent enhancement.
  4. Research Applications:
    • Studied for potential therapeutic effects related to its aromatic properties.
Introduction to Rhodinyl Isobutyrate

Chemical Identity and Structural Characterization

Rhodinyl isobutyrate (CAS Registry Number 138-23-8) is defined by the IUPAC name 3,7-dimethyloct-7-enyl 2-methylpropanoate. Its molecular formula is C14H26O2, corresponding to a molecular weight of 226.36 g/mol. Structurally, it integrates two key moieties:

  • A terpene-derived rhodinyl alcohol backbone (3,7-dimethyl-7-octen-1-ol) featuring an aliphatic chain with a terminal isobutenyl group.
  • An isobutyrate ester group (2-methylpropanoate) characterized by branched-chain hydrophobicity [1] [2].

The compound typically presents as a colorless to pale yellow oily liquid with moderate viscosity. Key physicochemical properties include:

  • Density: 0.874–0.890 g/cm³ at 20°C
  • Refractive Index: 1.442–1.453 at 20°C
  • Boiling Point: 260°C at 760 mmHg
  • LogP (octanol-water partition coefficient): 5.1 (estimated), indicating high lipophilicity [1] [2].
  • Solubility: Miscible with alcohols and oils; negligible water solubility (0.582 mg/L at 25°C) [1].

Spectroscopic identifiers comprise:

  • Infrared (IR) Spectrum: Characteristic ester carbonyl (C=O) stretch at ~1735 cm⁻¹, coupled with C-O vibrations near 1150–1300 cm⁻¹.
  • NMR Profile: Methyl group signals (δ 0.8–1.2 ppm), allylic protons (δ 5.1 ppm, t), and ester methylene protons (δ 4.1 ppm, t) [1].

Table 1: Physicochemical Properties of Rhodinyl Isobutyrate

PropertyValueConditions
Molecular FormulaC14H26O2-
Molecular Weight226.36 g/mol-
Density0.874–0.890 g/cm³20°C
Refractive Index1.442–1.45320°C
Boiling Point260°C760 mmHg
Flash Point>100°CTCC method
LogP5.1Estimated
Water Solubility0.582 mg/L25°C

Table 2: Key Spectral Signatures

TechniqueKey PeaksInference
IR Spectroscopy1735 cm⁻¹Ester carbonyl stretch
1150–1300 cm⁻¹C-O ester linkage
¹H NMRδ 0.8–1.2 ppm (multiplet)Methyl groups of terpene chain
δ 5.1 ppm (triplet)Olefinic proton

Structurally analogous esters like rhodinyl butyrate (CAS 141-15-1) exhibit longer aliphatic chains, reducing volatility and intensifying fruity nuances [9]. Such molecular variations directly modulate sensory performance in formulations.

Historical Context and Discovery in Fragrance Chemistry

Rhodinyl isobutyrate emerged as a synthetic analogue of rose-centric compounds during the early 20th century. Its development paralleled the expansion of terpene chemistry, where isolating natural alcohol "rhodinol" (a geraniol/citronellol mixture) enabled ester synthesis. Key milestones include:

  • 1930s–1950s: Identification of rhodinol's structure facilitated targeted esterification. Isobutyrate synthesis was optimized for its stability compared to volatile aldehydes.
  • 1965: Designated FEMA 2983 by the Flavor and Extract Manufacturers Association, sanctioning its use in food flavors [1].
  • 1970: Included in the Council of Europe (CoE) list as No. 297, cementing its status in European fragrances [1] [9].

The compound addressed perfumery’s demand for cost-effective rose alternatives. Unlike natural rose otto (requiring ~4,000 kg petals per kg oil), rhodinyl isobutyrate offered a synthetic route with consistent quality. Its odor profile—documented as "sweet natural rose with tropical geranium nuances" by International Flavors & Fragrances in 1987—proved versatile in floral bouquets [1]. By the 1980s, analytical techniques like capillary gas chromatography confirmed its stability in complex matrices, solidifying its role in fine fragrances and functional perfumery.

Natural Occurrence vs. Synthetic Production

Natural Occurrence

Rhodinyl isobutyrate is not reported as a naturally occurring compound in botanical or biological sources. Extensive analyses of essential oils (e.g., geranium, rose, citronella) detect rhodinol (3,7-dimethyl-7-octen-1-ol) but not its isobutyrate ester [1] [4]. This absence contrasts with esters like linalyl acetate (abundant in lavender) or neryl isobutyrate (trace component in some flowers), underscoring its synthetic provenance.

Synthetic Production

Industrial synthesis follows esterification of rhodinol with isobutyric acid or its anhydride:

  • Feedstock: Rhodinol, typically derived from citronellol-rich sources (e.g., Eucalyptus citriodora) or hydrogenation of geraniol. Isobutyric acid is petrochemically sourced.
  • Catalysis: Acid-catalyzed (e.g., sulfuric acid, p-toluenesulfonic acid) reaction at 100–150°C.
  • Purification: Vacuum distillation removes unreacted acids/alcohols, yielding ≥85% purity (up to 98% in premium grades) [1] [2].

Table 3: Industrial Synthesis Parameters

ParameterConditionsImpact
CatalystSulfuric acid (0.5–1.0 wt%)Drives equilibrium to ester
Temperature100–150°COptimizes reaction kinetics
Reaction Time4–8 hoursEnsures >95% conversion
PurificationVacuum distillationRemoves odor impurities

Thermodynamic challenges include:

  • Isomerism: Rhodinol exists as alpha-citronellol or dihydrogeraniol isomers, affecting ester consistency.
  • Byproducts: Ethers or dehydration products form without precise temperature control [9].

Regulatory distinctions classify it as synthetic (EU DG SANTE No. 09.940; JECFA No. 74), though "natural" grades exist via enzymatic esterification of botanical rhodinol and isobutyric acid. Such variants command premium pricing but are chemically identical [1] [8].

Table 4: Regulatory and Commercial Status

DesignationIdentifierScope
FEMA2983Flavor usage in USA
CoE297Fragrance safety (EU)
DG SANTE09.940Food flavor classification
JECFA74Global flavor safety

This synthesis exemplifies industrial adaptation of natural terpene chemistry, balancing olfactory performance with manufacturing efficiency.

Properties

CAS Number

138-23-8

Product Name

Rhodinyl isobutyrate

IUPAC Name

3,7-dimethyloct-7-enyl 2-methylpropanoate

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

InChI

InChI=1S/C14H26O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h12-13H,1,6-10H2,2-5H3

InChI Key

KHCGLDOOFYZQKU-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OCCC(C)CCCC(=C)C

Solubility

miscible with alcohol, chloroform, ether, most fixed oils; insoluble in water
1 ml in 6 ml 80% alcohol gives clear soln (in ethanol)
soluble in alcohol; insoluble in wate

Canonical SMILES

CC(C)C(=O)OCCC(C)CCCC(=C)C

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